N-Benzoyl-2'-O-(4-methoxyoxan-4-yl)guanosine
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Overview
Description
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide is a complex organic compound with a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzamide group
Preparation Methods
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of enzyme activity, alteration of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can be compared with other similar compounds, such as:
Adenosine derivatives: These compounds share the purine base structure and have similar biological activities.
Nucleoside analogs: These compounds mimic the structure of nucleosides and are used in antiviral and anticancer therapies.
Benzamide derivatives: These compounds contain the benzamide group and have various pharmacological properties.
Properties
CAS No. |
60943-92-2 |
---|---|
Molecular Formula |
C23H27N5O8 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H27N5O8/c1-33-23(7-9-34-10-8-23)36-17-16(30)14(11-29)35-21(17)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-5-3-2-4-6-13/h2-6,12,14,16-17,21,29-30H,7-11H2,1H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
PXJXCKHHANPNSA-VGKBRBPRSA-N |
Isomeric SMILES |
COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O |
Canonical SMILES |
COC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
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